N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide

Description

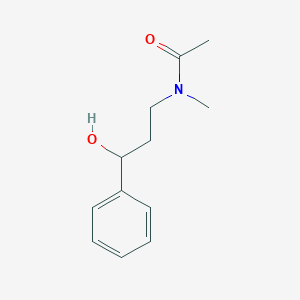

N-(3-Hydroxy-3-phenylpropyl)-N-methylacetamide is a tertiary acetamide derivative characterized by a hydroxy-substituted phenylpropyl chain and a methyl group on the acetamide nitrogen.

Properties

CAS No. |

851878-50-7 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide |

InChI |

InChI=1S/C12H17NO2/c1-10(14)13(2)9-8-12(15)11-6-4-3-5-7-11/h3-7,12,15H,8-9H2,1-2H3 |

InChI Key |

HUAYCOKNDDAEEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)CCC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Four-Step Synthesis from Acetophenone via Mannich Reaction (Patent CN100430376C)

Process Summary:

- Starting Material: Acetophenone (C6H5COCH3)

- Step 1: Mannich reaction of acetophenone with paraformaldehyde and a secondary amine (e.g., methylamine) in C1–C4 alcohol solvent under acid catalysis to form an intermediate aminomethylated compound.

- Step 2: Reaction of this intermediate with another reagent (benzyl halide derivative) to form a benzylated compound.

- Step 3: Reduction of the benzylated intermediate to remove protecting groups.

- Step 4: Hydrolysis under mild conditions to yield the target this compound.

- Total yield across four steps ≥ 74%

- Mild reaction conditions, no special equipment required

- Low cost due to readily available reagents and simple workup

- Environmentally friendlier "debenzylation" method preferred over demethylation, reducing by-product formation and improving purity

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Mannich Reaction | Acetophenone, paraformaldehyde, secondary amine, acid catalyst, C1–C4 alcohol | High | Forms aminomethylated intermediate |

| 2 | Alkylation | Benzyl halide derivative | Moderate | Introduces benzyl protecting group |

| 3 | Reduction | Suitable reducing agent (e.g., NaBH4) | High | Removes benzyl group selectively |

| 4 | Hydrolysis | Mild acidic or basic hydrolysis | High | Final deprotection to target compound |

This method is described as industrially scalable due to its high overall yield, mild conditions, and cost-effectiveness.

Reduction of Precursor with Sodium Borohydride in Methanol (Literature Synthesis)

Process Summary:

- A precursor compound (likely a ketone or imine derivative) is dissolved in methanol.

- Sodium borohydride (NaBH4) is slowly added at room temperature.

- The reaction mixture is stirred for 1 hour.

- Quenching with saturated ammonium chloride solution, followed by solvent removal under reduced pressure.

- Extraction with dichloromethane and drying over anhydrous sodium sulfate.

- Purification by column chromatography yields the target compound.

| Parameter | Details |

|---|---|

| Reaction temperature | Room temperature (approx. 20°C) |

| Reaction time | 1 hour |

| Reducing agent | Sodium borohydride (NaBH4) |

| Solvent | Methanol |

| Yield | Approximately 90% |

This method offers a straightforward reduction route with high yield and relatively simple purification steps. It is suitable for laboratory-scale synthesis.

Enantiomerically Pure Preparation via Resolution and Acylation (EP2060559A1)

Process Summary:

- Racemic 3-hydroxy-3-phenylpropyl intermediates are first acylated with phthalic anhydride in the presence of a base to form phthalic semiesters.

- The racemic mixture is resolved using a chiral amine to form diastereomeric salts.

- Isolation of the enantiomerically pure phthalic semiester is achieved by selective crystallization.

- The pure enantiomer is then reacted with N-methylacetamide derivatives to form the enantiomerically pure this compound.

- Enables preparation of enantiomerically pure compound, important for pharmaceutical applications.

- Uses mild conditions and common reagents.

- Allows for catalyst-assisted amination for improved efficiency.

This method is more complex but critical for applications requiring chirality control.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Industrial Suitability |

|---|---|---|---|---|---|

| Mannich + Reduction + Hydrolysis | Acetophenone | Mannich, alkylation, reduction, hydrolysis | ≥74 | High yield, mild conditions, low cost | High |

| NaBH4 Reduction in Methanol | Ketone/Imine precursor | Reduction, extraction, chromatography | ~90 | Simple, high yield, lab-scale | Moderate |

| Resolution + Acylation (Chiral) | Racemic alcohol | Acylation, resolution, amination | Not specified | Enantiomerically pure product | Moderate to high |

Summary and Recommendations

- The four-step method starting from acetophenone via Mannich reaction and subsequent transformations is the most industrially viable due to its balance of yield, cost, and operational simplicity.

- The NaBH4 reduction method is efficient for laboratory-scale synthesis with high yield but may require additional steps for scale-up.

- The resolution method is essential when enantiomeric purity is required, especially for pharmaceutical-grade compounds, though it is more complex and costly.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common acetamide backbone with several analogs but differs in substituent groups (Table 1).

Table 1: Structural Comparison of Selected Acetamide Derivatives

*Estimated based on analogs.

Key Observations:

- The hydroxy group in the target compound enhances hydrophilicity compared to purely aromatic or alkyl-substituted analogs (e.g., ).

- The methyl group on the acetamide nitrogen reduces steric hindrance compared to bulkier substituents like cyclopropyl .

Physicochemical Properties and Functional Behavior

Solubility and Polarity

Thermal and Chemical Stability

Material Science

- Polymer Synthesis: Analogous to 3-chloro-N-phenyl-phthalimide (), the target compound might serve as a monomer in polyimide production .

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in enzyme modulation and receptor interaction. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group, a phenyl group, and an acetamide moiety, which contribute to its biological properties.

Biological Activity

1. Enzyme Modulation

Research indicates that this compound may influence various enzymes critical for metabolic processes. It has been suggested that the compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

2. Receptor Interaction

The compound's potential to modulate receptor activity is noteworthy. It may interact with various receptors, impacting signaling pathways associated with cellular responses. For instance, it has been indicated that such compounds can influence neurotransmitter receptors, which could have implications for neurological health .

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Interaction

In a recent study focusing on enzyme modulation, this compound was tested against various metabolic enzymes. The results indicated a significant inhibition effect on certain enzymes involved in drug metabolism, suggesting potential applications in pharmacology.

Case Study 2: Receptor Modulation Effects

Another study examined the impact of the compound on serotonin receptors. The findings revealed that this compound could enhance receptor activity, leading to increased serotonin signaling in neuronal cultures. This suggests a possible role in treating mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.